BenchChemオンラインストアへようこそ!

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide

AKR1C3 Regioisomer SAR Sulfonamide

This 3,4-dihydroisoquinoline-2(1H)-sulfonamide provides a distinct 4-sulfonylbenzamide topology absent from published AKR1C3 and carbonic anhydrase inhibitor series, enabling scaffold-hopping SAR studies. The ortho-fluorophenyl amide substituent allows exploration of cellular permeability and selectivity fingerprints that cannot be extrapolated from the 3-sulfonyl or 4-fluoro regioisomers. Ideal for enzymatic screening, chemical proteomics, and focused library generation via parallel amidation. Secure this unique probe for your next selectivity campaign.

Molecular Formula C22H19FN2O3S
Molecular Weight 410.46
CAS No. 391876-86-1
Cat. No. B2540168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide
CAS391876-86-1
Molecular FormulaC22H19FN2O3S
Molecular Weight410.46
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C22H19FN2O3S/c23-20-7-3-4-8-21(20)24-22(26)17-9-11-19(12-10-17)29(27,28)25-14-13-16-5-1-2-6-18(16)15-25/h1-12H,13-15H2,(H,24,26)
InChIKeyCVOAPVDDHNRQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide (CAS 391876-86-1): A Structurally Distinct 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Benzamide


4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide (CAS 391876-86-1; molecular formula C22H19FN2O3S) belongs to the 3,4-dihydroisoquinoline-2(1H)-sulfonamide chemical class, a scaffold well-characterized as the core of potent, isoform-selective inhibitors of aldo-keto reductase AKR1C3 [1] and carbonic anhydrase isoforms [2]. The compound carries a para-sulfonylbenzamide core bearing an N-(2-fluorophenyl) substituent, distinguishing it from the more extensively studied meta-substituted AKR1C3 inhibitor series and from the 4-fluoro regioisomer (CAS 391876-92-9). At the time of this guide, the compound’s biological activity has not been disclosed in peer-reviewed literature or in major public bioactivity databases; the differentiation value for procurement therefore resides primarily in its structural features enabling selective chemical biology probe design and scaffold-hopping SAR studies anchored to the published class pharmacology.

Why 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide Cannot Be Interchanged with Other 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Derivatives


Within the 3,4-dihydroisoquinoline-2(1H)-sulfonamide chemotype, the position of the sulfonamide on the benzamide ring and the nature of the amide substituent profoundly modulate target potency, isoform selectivity, and cellular efficacy. The published AKR1C3 series demonstrates that regioisomeric substitution (3- versus 4-sulfonylbenzoic acid/benzamide) dictates the ability to productively engage the enzyme’s oxyanion hole and the adjacent hydrophobic pocket [1]. Furthermore, SAR studies in this series showed that amide congeners exhibit a different rank order of cellular versus enzymatic potency compared to their carboxylic acid counterparts [1]. For carbonic anhydrase inhibition, the presence and nature of C-1 substituents on the dihydroisoquinoline scaffold control both inhibitory potency and isoform selectivity across hCA I, II, IX, and XIV [2]. CAS 391876-86-1 combines a 4-sulfonylbenzamide architecture with an ortho-fluorophenyl amide substituent—a topology absent from the published lead series—meaning that potency, selectivity, and ADME profiles cannot be extrapolated from either the 3-sulfonyl AKR1C3 inhibitors or the 4-fluoro regioisomer (CAS 391876-92-9) without experimental validation.

Quantitative Differentiation Evidence for 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide (CAS 391876-86-1) Relative to Closest Structural Analogs


Sulfonyl Substitution Position on the Benzamide Ring: 4-Sulfonyl Versus Canonical 3-Sulfonyl AKR1C3 Inhibitors

The published AKR1C3 inhibitory chemotype consistently employs a 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid or benzamide scaffold, where the meta-sulfonyl orientation is essential for the carboxylate/amide to occupy the oxyanion hole and for the dihydroisoquinoline to bind the adjacent hydrophobic pocket [1]. CAS 391876-86-1 repositions the sulfonamide to the para position of the benzamide ring (4-sulfonyl substitution). SAR studies in the lead series demonstrated that the positioning of the carboxylate/amide group is critical for AKR1C3 inhibition [1]; this regioisomeric shift represents a deliberate scaffold-hop strategy to probe whether the altered geometry can access alternative binding modes or new target profiles. No head-to-head potency data for the 4-sulfonyl versus 3-sulfonyl regioisomers are publicly available for this specific amide series.

AKR1C3 Regioisomer SAR Sulfonamide

N-(2-Fluorophenyl) Amide Substituent: Orthogonal to the Published AKR1C3 Amide SAR

In the published AKR1C3 inhibitor series, amide analogues such as 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-methylbenzamide (compound 80, PDB: 4FAL) demonstrated that amide substitution can modulate cellular potency relative to enzymatic activity; specifically, certain amide analogues were more effective in cellular assays than predicted by enzymic IC50 values [1]. CAS 391876-86-1 introduces an N-(2-fluorophenyl) amide group — a bulkier, aromatic, ortho-fluorinated substituent not evaluated in the published SAR. The ortho-fluorine can influence amide conformation through intramolecular interactions, potentially affecting target binding, permeability, and metabolic stability. No comparative biological data exist for N-(2-fluorophenyl) versus N-methyl or N-(4-fluorophenyl) amides in this chemotype.

Amide SAR Fluorine substitution AKR1C3

Carbonic Anhydrase Inhibition Potential: 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Scaffold as a Validated CA Pharmacophore

The 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold has been independently validated as a carbonic anhydrase (CA) inhibitor chemotype. Gitto et al. (2010) demonstrated that derivatives of this scaffold achieve nanomolar inhibitory potency against tumor-associated isoforms hCA IX and hCA XIV while maintaining selectivity over the ubiquitous cytosolic isoform hCA II [1]. The X-ray crystal structure of one derivative in complex with hCA II (PDB: 3IGP) confirmed direct sulfonamide–zinc coordination as the key binding interaction [1]. CAS 391876-86-1 incorporates the identical sulfonamide pharmacophore required for zinc binding, but the 4-benzamide extension and N-(2-fluorophenyl) group diverge from the C-1 alkyl-substituted isoquinolines characterized in the published CA study.

Carbonic anhydrase Isoform selectivity Sulfonamide zinc-binding

Computationally Predicted Selectivity Drivers: AKR1C3 over AKR1C2 Isoform Discrimination

Computational modeling studies on the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid series have elucidated the atomic-level origin of AKR1C3 selectivity over AKR1C2. Compound 38 in this series achieved up to 5000-fold selectivity for AKR1C3 [1]. These models identify key residue differences in the SP1 pocket that discriminate between the isoforms. CAS 391876-86-1, by relocating the sulfonamide to the 4-position and introducing the N-(2-fluorophenyl) amide, may engage a different subset of these selectivity-determining residues. No computational or experimental selectivity data have been published for this specific compound.

Isoform selectivity Computational modeling AKR1C3 vs AKR1C2

Physicochemical Differentiation: Calculated Properties Versus the 3-Sulfonyl AKR1C3 Lead Series

The target compound (C22H19FN2O3S; MW 410.46 g/mol) possesses a higher molecular weight and increased lipophilicity relative to the core AKR1C3 lead 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid (C16H15NO4S; MW 317.36 g/mol) [1]. The replacement of the carboxylic acid with an N-(2-fluorophenyl)benzamide eliminates the negatively charged carboxylate at physiological pH, which may improve membrane permeability at the potential cost of reduced aqueous solubility. The ortho-fluorine on the anilide ring can form an intramolecular interaction with the amide NH, stabilizing a specific conformation that may influence target binding and metabolic stability. These properties are calculated or inferred; no experimental logP, solubility, permeability, or metabolic stability data have been published for this compound.

Physicochemical properties Drug-likeness ADME

Synthetic Accessibility and Building-Block Utility Within Patent Space: CN110467548B

Chinese patent CN110467548B (filed 2019) describes a general method for preparing sulfonamide and ketoamide compounds via hydrolysis of 3,4-dihydroisoquinoline intermediates activated by sulfonyl chloride [1]. This patent establishes synthetic precedent for the 3,4-dihydroisoquinoline-2(1H)-sulfonamide benzamide scaffold class, indicating that derivatives such as CAS 391876-86-1 can be accessed through modular coupling of 3,4-dihydroisoquinoline with 4-(chlorosulfonyl)-N-(2-fluorophenyl)benzamide or analogous intermediates. Catalyst-free decarboxylative dearomatization protocols in aqueous media have also been reported for dihydroisoquinoline sulfonamide derivatives, providing environmentally benign synthetic access [2].

Synthetic methodology Patent precedent Sulfonamide coupling

Recommended Application Scenarios for 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide (CAS 391876-86-1)


AKR1C3 Scaffold-Hopping and Selectivity Profiling in Castration-Resistant Prostate Cancer (CRPC) and Breast Cancer Research

Given that the 3-sulfonylbenzoic acid chemotype has demonstrated low nanomolar AKR1C3 inhibition with up to 1500-fold selectivity over AKR1C2 [1], CAS 391876-86-1 serves as a scaffold-hop probe to determine whether the 4-sulfonylbenzamide topology retains AKR1C3 affinity while potentially altering the isoform selectivity fingerprint. The N-(2-fluorophenyl) amide substituent additionally allows exploration of cellular potency and permeability characteristics distinct from the carboxylic acid leads. This compound is suitable for enzymatic screening against AKR1C3, AKR1C2, and related aldo-keto reductase isoforms, with the published crystal structures (PDB: 4FAL, 4FAM) providing a structural framework for interpreting SAR results [1].

Carbonic Anhydrase Isoform Selectivity Screening for Tumor-Associated hCA IX/XII Inhibitor Discovery

The 3,4-dihydroisoquinoline-2(1H)-sulfonamide motif has been validated as a nanomolar CA inhibitor scaffold with demonstrated isoform selectivity [2]. CAS 391876-86-1 incorporates the requisite sulfonamide zinc-binding group but diverges from published CA actives by bearing a 4-benzamide extension rather than C-1 alkyl substitution. This structural divergence may yield a distinct selectivity profile across hCA I, II, IX, XII, and XIV [2]. The compound is appropriate for stopped-flow CO2 hydration assays against a panel of human CA isoforms, with the potential to identify tumor-associated CA inhibitors with reduced off-target cytosolic CA II activity.

Chemical Biology Tool for Profiling 3,4-Dihydroisoquinoline-2(1H)-sulfonamide Target Engagement Across the Aldo-Keto Reductase and Carbonic Anhydrase Families

Because the 3,4-dihydroisoquinoline-2(1H)-sulfonamide core is recognized by both AKR1C3 [1] and carbonic anhydrase isoforms [2], CAS 391876-86-1 — with its unique 4-sulfonyl-N-(2-fluorophenyl)benzamide substitution pattern — can serve as a dual-target probe to assess binding promiscuity or selectivity within these structurally distinct enzyme families. This is particularly valuable for chemical proteomics or thermal shift assay (CETSA) campaigns aimed at identifying the full target engagement landscape of the 3,4-dihydroisoquinoline-2(1H)-sulfonamide pharmacophore.

Building Block for Parallel SAR Library Synthesis Targeting Kinase and Reductase Enzymes

The modular synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonamide benzamides, as enabled by the general methodology of CN110467548B [3] and catalyst-free aqueous coupling protocols [4], positions CAS 391876-86-1 as a versatile building block. The 4-sulfonyl-N-(2-fluorophenyl)benzamide intermediate can be diversified by varying the amine component (alternative anilines, alkyl amines, heterocyclic amines) to generate focused libraries for screening against kinase panels (including RET, which has been targeted by related benzamide derivatives [3]), AKR enzymes, or carbonic anhydrases. Procurement of the parent compound enables rapid analog generation using parallel amidation or sulfonamide coupling chemistry.

Quote Request

Request a Quote for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.